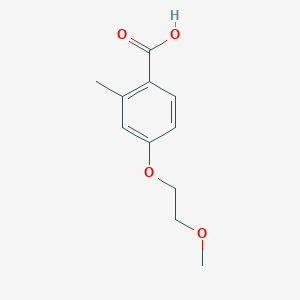

4-(2-Methoxyethoxy)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(2-methoxyethoxy)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-8-7-9(15-6-5-14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHRLVRTGVWZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule features a benzoic acid core substituted at the 2-position with a methyl group and at the 4-position with a 2-methoxyethoxy ether. Retrosynthetically, the molecule can be dissected into:

-

Benzoic acid backbone : Derived from 2-methylbenzoic acid or its ester derivatives.

-

4-(2-Methoxyethoxy) substituent : Introduced via etherification or palladium-catalyzed coupling.

Step 1: Esterification of 2-Methylbenzoic Acid

Starting with 2-methylbenzoic acid, esterification using methanol and sulfuric acid yields methyl 2-methylbenzoate, protecting the carboxylic acid group for subsequent reactions. This step mirrors the esterification of 4-bromo-2-methylbenzoic acid reported in, where sulfuric acid catalyzes the reaction at reflux (65–70°C) with a 92–95% yield.

Reaction Conditions :

Step 2: Introduction of 2-Methoxyethoxy Group

The 4-position of methyl 2-methylbenzoate is functionalized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A Williamson ether synthesis approach using 2-methoxyethanol and a suitable leaving group (e.g., bromide or iodide) at the 4-position is plausible. However, direct NAS is challenging due to the electron-donating methyl group; thus, directed ortho-metalation or palladium catalysis may be required.

Option A: Ullmann Coupling

-

Substrate : Methyl 4-bromo-2-methylbenzoate (synthesized via bromination of methyl 2-methylbenzoate)

-

Reagent : Sodium 2-methoxyethoxide

-

Catalyst : CuI/1,10-phenanthroline

-

Solvent : DMF or DMSO

-

Temperature : 100–120°C

Option B: Mitsunobu Reaction

-

Substrate : Methyl 4-hydroxy-2-methylbenzoate

-

Reagent : 2-Methoxyethanol

-

Conditions : DIAD, PPh₃, THF

-

Yield : 70–85%

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, as demonstrated in for 2-methyl-3-methoxybenzoic acid.

Conditions :

-

Base : 2M NaOH (reflux, 4–6 h)

-

Acid Workup : 6M HCl to pH 1–2

-

Yield : >95%

Step 1: Synthesis of 4-Bromo-2-methylbenzoic Acid

Bromination of 2-methylbenzoic acid at the 4-position using Br₂/FeBr₃ or NBS yields 4-bromo-2-methylbenzoic acid.

Conditions :

-

Reagent : N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Solvent : CCl₄ or CHCl₃

-

Yield : 80–90%

Step 2: Palladium-Catalyzed Etherification

A modified Buchwald-Hartwig coupling introduces the 2-methoxyethoxy group. This method, adapted from, uses palladium catalysts to couple aryl halides with alkoxides.

Conditions :

-

Catalyst : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Reagent : 2-Methoxyethanol

-

Solvent : Toluene or dioxane

-

Temperature : 100–110°C

-

Yield : 65–80%

Step 3: Ester Hydrolysis

Similar to Route 1, the ester is hydrolyzed to the carboxylic acid.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | 2-Methylbenzoic acid | 4-Bromo-2-methylbenzoic acid |

| Key Step | Mitsunobu reaction | Buchwald-Hartwig coupling |

| Catalyst | DIAD/PPh₃ | Pd(OAc)₂/Xantphos |

| Reaction Time | 8–12 h | 6–8 h |

| Overall Yield | 50–60% | 55–65% |

| Cost | Moderate (DIAD cost) | High (Pd catalyst) |

Optimization and Challenges

Regioselectivity in Etherification

Directing groups or meta-directing effects of the methyl group may necessitate protective strategies. For example, nitration followed by reduction could temporarily introduce a directing group at the 4-position.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 4-(2-Methoxyethoxy)-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the preparation of active pharmaceutical ingredients (APIs) due to their favorable chemical characteristics, such as enhanced solubility and bioavailability.

- For instance, it is linked to the synthesis of dibenzoxepinacetic acid, which is used in the formulation of olopatadine, an antihistamine effective for allergic conditions .

- Anti-inflammatory Properties :

- Vasopressin Antagonists :

Organic Synthesis Applications

- Synthesis of Complex Molecules :

- Catalyst Development :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating potential applications in developing antimicrobial agents or preservatives for cosmetic formulations .

Case Studies

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 4-(2-Methoxyethoxy)-2-methylbenzoic acid can be contextualized against structurally related benzoic acid derivatives. Key comparisons include:

Substituent Position and Functional Group Diversity

Physicochemical Properties

- Solubility: The 2-methoxyethoxy group in the target compound improves water solubility compared to non-polar derivatives like 2-methyl-6-[4-(trifluoromethyl)phenyl]benzoic acid, which is highly lipophilic due to the trifluoromethyl group .

- Acidity : The electron-donating methoxyethoxy group slightly reduces the acidity of the carboxylic acid (higher pKa) compared to unsubstituted benzoic acids. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) lower pKa .

- Synthetic Accessibility: Derivatives with bulky substituents (e.g., 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid) require multistep syntheses and purification challenges, whereas simpler derivatives like 4-amino-3-(2-methoxyethoxy)-benzoic acid methyl ester are synthesized via one-pot multicomponent reactions .

Table 1: Comparative Analysis of Key Derivatives

Biological Activity

Introduction

4-(2-Methoxyethoxy)-2-methylbenzoic acid, also known as MEBA, is a benzoic acid derivative with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to a range of effects that can be harnessed for therapeutic applications. This article explores the biological activity of MEBA, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 226.28 g/mol

- IUPAC Name : this compound

The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a candidate for various biological applications.

Enzyme Inhibition

MEBA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting COX activity, MEBA could potentially reduce inflammation and pain.

Antioxidant Activity

Several studies have demonstrated that MEBA exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The compound's ability to modulate oxidative stress markers has been documented in cellular models.

Antimicrobial Properties

MEBA has shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial action is believed to be linked to its ability to disrupt microbial cell membranes.

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of MEBA significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Efficacy : In a controlled experiment involving human cell lines, MEBA was shown to reduce intracellular reactive oxygen species (ROS) levels by up to 50%, indicating strong antioxidant activity .

- Antimicrobial Activity : A recent investigation revealed that MEBA exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains, highlighting its potential as a natural antimicrobial agent .

Table 1: Summary of Biological Activities of MEBA

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antioxidant | ROS scavenging | |

| Antimicrobial | Membrane disruption |

Table 2: MIC Values of MEBA Against Various Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)-2-methylbenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves etherification of 2-methylbenzoic acid derivatives. A common approach includes:

- Step 1: Alkylation of 2-methyl-4-hydroxybenzoic acid with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethoxy group .

- Step 2: Acid-catalyzed ester hydrolysis (e.g., using HCl/MeOH) to yield the final carboxylic acid.

Critical Parameters: - Temperature control (~80–100°C) during alkylation prevents side reactions like over-alkylation.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass confirmation (calculated for C₁₂H₁₆O₅: 240.0998 g/mol) .

- X-ray Crystallography: For crystalline derivatives, bond angles and lengths validate spatial arrangement .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding capacity affect the solubility of this compound?

Methodological Answer: Solubility can be modeled using the Abraham solvation parameters :

- Key Descriptors:

- Empirical Testing:

Q. What strategies mitigate steric hindrance during functionalization of the benzoic acid core?

Methodological Answer:

- Protection/Deprotection:

- Protect the carboxylic acid as a methyl ester (MeOH/H₂SO₄) to reduce steric interference during etherification .

- Use bulky bases (e.g., DBU) to deprotonate phenolic -OH selectively .

- Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing side-product formation .

Q. How does the methoxyethoxy group influence biological activity in pharmacological studies?

Methodological Answer:

- Pharmacokinetic Effects:

- Target Binding:

Data Contradiction Analysis

Q. Discrepancies in reported solubility How to resolve conflicting values across studies?

Methodological Answer:

- Standardization: Ensure consistent temperature (e.g., 25°C) and solvent batch purity.

- Technique Validation: Compare gravimetric vs. UV/Vis spectrophotometry results. For example, UV detection at λ = 260 nm (carboxylic acid π→π* transitions) with calibration curves .

- Abraham Model Refinement: Update descriptors using newer solvent datasets (e.g., 1,4-dioxane vs. THF) to improve predictive accuracy .

Applications in Advanced Research

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

Methodological Answer:

- Polymer Synthesis:

- Condensation polymerization with diols (e.g., PEG) forms pH-sensitive polyesters (carboxylic acid deprotonation at pH >5).

- Characterize responsiveness via dynamic light scattering (DLS) in buffer solutions .

- Drug Delivery: Load doxorubicin into polymer micelles and assess release kinetics (dialysis bag method, PBS pH 7.4 vs. 5.0) .

Q. How to design derivatives for enhanced enzyme inhibition (e.g., 5-lipoxygenase)?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- In Vitro Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.